Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl compounds are a type of electron donor-acceptor (D-A) systems that have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also studied for their potential as visible-light organophotocatalysts .
Synthesis Analysis
The synthesis of similar compounds like Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester involves reactions such as methylation reaction with methyl iodide using a palladium catalyst . It can also be used in the Miyaura borylation and Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of these compounds is complex, with the benzo[c][1,2,5]thiadiazole motif playing a crucial role . The exact structure of the specific compound you mentioned could not be found.Chemical Reactions Analysis
These compounds have been used in a variety of chemical reactions. For example, they have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester is a solid with a melting point of 81-86 °C .Scientific Research Applications
Molecular Aggregation Studies
Benzo[c][1,2,5]thiadiazol derivatives have been studied for their molecular aggregation behavior. For instance, Matwijczuk et al. (2016) investigated the spectroscopic properties of certain benzo[c][1,2,5]thiadiazol derivatives in organic solvents, demonstrating the impact of solvent and compound concentration on molecular aggregation processes (Matwijczuk et al., 2016).
Semiconductor and Optoelectronic Applications
These compounds have significant applications in organic semiconductors. Chen et al. (2016) explored the use of benzo[d][1,2,3]thiadiazole (a closely related compound) in semiconducting polymers, highlighting its potential in transistors, solar cells, and other optoelectronic devices (Chen et al., 2016).
Pharmacological Research
In pharmacology, thiadiazole compounds are known for their potential anticonvulsant activity. Rajak et al. (2009) synthesized novel 1,3,4-thiadiazole derivatives and investigated their anticonvulsant potential, validating pharmacophore models essential for such activity (Rajak et al., 2009).
Antimicrobial and Antioxidant Properties
Lakshmi Ranganatha et al. (2014) synthesized a series of thiazolidinone analogs and evaluated them for their xanthine oxidase inhibition and antioxidant properties, demonstrating the diverse biological applications of these compounds (Lakshmi Ranganatha et al., 2014).
Anti-Mycobacterial Applications
Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, showing potential in treating tuberculosis (Pancholia et al., 2016).
Biomedical Research
Benzo[b]thiophene derivatives, similar in structure, have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory properties, as reported by Isloor et al. (2010) (Isloor et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein tyrosine phosphatase 1b (ptp1b) and shp2 . These proteins play crucial roles in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and metabolic control.
Mode of Action
Compounds with similar structures have been found to interact with their targets by binding to the active site, thereby inhibiting the enzymatic activity . This interaction can lead to changes in cellular signaling pathways, potentially altering cellular function.
Biochemical Pathways
Given its potential inhibitory effects on ptp1b and shp2, it may impact pathways regulated by these proteins, such as the insulin signaling and the mapk signaling pathways .
Result of Action
Inhibition of ptp1b and shp2 can potentially alter cellular signaling pathways, leading to changes in cellular function .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c17-12-3-1-2-11(8-12)16-20(6-7-22-16)15(21)10-4-5-13-14(9-10)19-23-18-13/h1-5,8-9,16H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMSMAQVDJLLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=NSN=C3C=C2)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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